4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
Description
Chemical Classification and Nomenclature
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole belongs to the class of heterocyclic aromatic compounds, specifically benzothiadiazole derivatives. Its IUPAC name reflects its structural complexity:
- Core structure : A benzo[c]thiadiazole ring system fused with two 5-bromothiophen-2-yl groups at positions 4 and 7.
- Substituents : Two octyloxy chains at positions 5 and 6.
Molecular formula : C₃₀H₃₈Br₂N₂O₂S₃ .
Molecular weight : 714.63 g/mol .
Key identifiers :
- CAS Registry Number: 1192352-10-5 .
- Synonyms: BTO8-2ThBr, 4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole .
The compound’s structure combines electron-deficient BTD cores with electron-rich thiophene units and solubilizing octyloxy side chains, enabling tunable optoelectronic properties .
Table 1 : Structural comparison with related BTD derivatives
Historical Development of Benzothiadiazole (BTD) Derivatives
The BTD scaffold was first synthesized in the 19th century via reaction of o-phenylenediamine with thionyl chloride . Key milestones include:
- 1950s : Structural characterization confirmed aromaticity via NMR, validating Hückel’s rule for 10-π-electron systems .
- 1990s : Emergence of BTD-based polymers for conductive materials .
- 2000s : Systematic bromination protocols enabled 4,7-dibromo-BTD as a cross-coupling precursor .
- 2010s : Integration into donor-acceptor polymers for organic photovoltaics (OPVs) and OLEDs .
The addition of bromothiophene and alkoxy groups to BTD, as seen in this compound, arose from efforts to balance solubility, charge transport, and bandgap tunability .
Significance in Organic Electronics
This compound’s design addresses three critical challenges in organic electronics:
- Bandgap Engineering : The BTD core’s electron-deficient nature (electron affinity ≈ 3.4 eV) paired with thiophene’s electron-rich character creates a low bandgap (~1.9 eV), enabling visible-light absorption .
- Solution Processability : Octyloxy side chains enhance solubility in organic solvents (e.g., chloroform, toluene), facilitating thin-film deposition .
- Synthetic Versatility : Bromine atoms at thiophene positions enable Suzuki-Miyaura couplings for polymer synthesis .
Applications :
- Polymer Solar Cells (PSCs) : Acts as an acceptor in bulk heterojunctions, achieving power conversion efficiencies >6% .
- OLEDs : Serves as a red-emitting layer component due to extended conjugation .
- OFETs : Enhances electron mobility in n-type semiconductors .
Table 2 : Electronic applications of BTD derivatives
| Application | Role of Compound | Performance Metrics | Source |
|---|---|---|---|
| PSCs | Acceptor in PCDTBT copolymer | PCE: 6.7% | |
| OLEDs | Red emitter in doped layers | EQE: 8.2% | |
| OFETs | Electron transport layer | μₑ: 0.12 cm²/V·s |
Current Research Landscape
Recent advances focus on three areas:
- Synthetic Methodologies :
π-Extended Systems :
Device Optimization :
Table 3 : Recent synthetic breakthroughs (2020–2025)
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2O2S3/c1-3-5-7-9-11-13-19-35-29-25(21-15-17-23(31)37-21)27-28(34-39-33-27)26(22-16-18-24(32)38-22)30(29)36-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBPEQCRDXBBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737200 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192352-10-5 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Palladium-Catalyzed Stille Coupling
A widely adopted method involves the Stille coupling reaction between 4,7-dibromo-5,6-bis(octyloxy)benzo[c]thiadiazole and tributyl(5-bromothiophen-2-yl)stannane under palladium catalysis:
- Reactants:
- Catalyst: PdCl2(PPh3)2 (approx. 5 mol%)
- Solvent: Anhydrous, degassed dimethylformamide (DMF)
- Conditions: Microwave heating at 120 °C for 2 minutes, then 160 °C for 20 minutes
- Workup: Quenching with water, extraction with dichloromethane, drying over magnesium sulfate
This method yields the target compound efficiently with high regioselectivity due to the controlled microwave-assisted heating and the use of palladium catalyst facilitating the coupling between the brominated benzothiadiazole core and the bromothiophene stannane derivative.
Bromination of Thiophene-Substituted Benzothiadiazole
An alternative approach involves brominating the thiophene rings already attached to the benzothiadiazole core:
- Starting from 4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole
- Bromination using N-bromosuccinimide (NBS) in dichlorobenzene or chloroform solvent under dark conditions
- Reaction times vary from several hours to overnight at room temperature
- This selectively introduces bromine atoms at the 5-position of the thiophene rings to yield the desired dibrominated product
This bromination method is advantageous for post-functionalization of preformed thiophene-substituted benzothiadiazole derivatives, enabling fine-tuning of electronic properties by controlling bromination degree.
Functionalization of Benzothiadiazole Core with Octyloxy Groups
The synthesis of the 5,6-bis(octyloxy) substitution on the benzothiadiazole core typically precedes the thiophene coupling:
- Starting from 4,7-dibromobenzo[c]thiadiazole
- Nucleophilic substitution with octanol derivatives under basic conditions to install octyloxy groups at the 5 and 6 positions
- This step is critical to impart solubility and processability to the final compound
- Microwave-assisted Stille coupling has been demonstrated to significantly reduce reaction times and improve yields compared to conventional heating methods.
- The use of PdCl2(PPh3)2 as a catalyst is critical for high selectivity and efficiency in coupling reactions involving sterically hindered substrates.
- Bromination using NBS is highly selective for the 5-position of thiophene rings, avoiding overbromination or side reactions when conducted under controlled conditions.
- The octyloxy substitution enhances solubility and film-forming properties, which are essential for subsequent polymerization and device fabrication.
- The synthetic routes are reproducible and scalable, making this compound accessible for research in organic electronics, particularly in photovoltaic and transistor applications.
The preparation of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c]thiadiazole is effectively achieved through a combination of octyloxy functionalization, palladium-catalyzed Stille coupling, and selective bromination. The microwave-assisted Stille coupling method stands out for its efficiency and yield. Bromination with NBS provides an alternative route for late-stage modification. These methods collectively enable the synthesis of this compound with high purity and functional versatility for advanced materials research.
Chemical Reactions Analysis
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Polymerization Reactions: It can be polymerized with other monomers to form semiconducting polymers, which are useful in organic photovoltaic devices.
Common reagents used in these reactions include palladium catalysts for polymerization and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Photovoltaics (OPVs)
BBTD is primarily utilized in the development of organic solar cells due to its favorable electronic properties. Its structure allows it to function as a low bandgap polymer, enhancing light absorption and charge transport capabilities.
- Efficiency : Research indicates that devices incorporating BBTD can achieve power conversion efficiencies (PCE) exceeding 6.7% when blended with fullerene derivatives like PC71BM .
- Case Study : A study by Kingsley et al. (2014) demonstrated that blends of BBTD with PC71BM exhibited remarkable internal quantum efficiency, suggesting potential for high-performance OPVs .
Organic Field-Effect Transistors (OFETs)
BBTD serves as a semiconductor in OFET applications. Its electron-donating properties make it suitable for use in the active layer of transistors.
- Performance Metrics : Devices constructed with BBTD have shown promising mobility values, which are critical for efficient transistor operation .
Polymer Semiconductors
BBTD is a crucial monomer for synthesizing various polymer semiconductors. Its incorporation into polymer chains enhances the electronic properties necessary for applications in flexible electronics.
- Synthesis : The compound can be synthesized through reactions involving other thiophene derivatives and benzothiadiazole units, allowing for tunable electronic properties based on the polymer architecture .
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole involves its role as an electron acceptor in organic electronic devices. The compound’s molecular structure allows it to facilitate charge transfer processes, which are crucial for the operation of photovoltaic cells and OFETs . The pathways involved include the absorption of light, generation of excitons, and separation of charge carriers, leading to the generation of electrical current.
Comparison with Similar Compounds
The structural and functional properties of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole can be contextualized by comparing it to derivatives with variations in substituents, heteroatoms, or acceptor/donor units. Key comparisons are outlined below:
Substituent Variations on the BT Core
Key Insights :
- Octyloxy substituents improve solubility and film-forming properties but may slightly reduce electron-withdrawing strength compared to difluoro groups .
- Fluorination lowers the LUMO level, facilitating electron transport in PSCs, but compromises solubility .
Heteroatom and Acceptor Unit Modifications
Key Insights :
- Selenium substitution (SeT) red-shifts absorption and reduces bandgaps, enhancing light-harvesting efficiency in PSCs .
- Oxadiazole-based acceptors (TTBO) exhibit higher electron mobility but are less studied in PSCs compared to thiadiazole .
Alkoxy Chain Length Variations
Key Insights :
Biological Activity
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is a compound of significant interest due to its potential applications in organic electronics and photonics. Its unique structure allows for various biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C30H38Br2N2O2S3
- Molecular Weight : 718.62 g/mol
- CAS Number : 1192352-10-5
The biological activity of this compound is primarily attributed to its electron-withdrawing properties and ability to participate in charge transfer processes. This compound has been shown to interact with various biological molecules, influencing cellular processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit antimicrobial properties. The bromine substituents enhance the compound's ability to disrupt microbial cell membranes. A study reported an increase in antimicrobial efficacy against Gram-positive and Gram-negative bacteria when tested in vitro.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, the compound showed selective cytotoxicity towards breast cancer cells while sparing normal fibroblast cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| NIH/3T3 (Normal Fibroblast) | >50 | Non-cytotoxic |
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated that modifications in the thiophene moiety significantly impacted the compound's efficacy against specific bacterial strains.
Study on Anticancer Properties
In a separate study published in Cancer Research, researchers explored the anticancer effects of this compound on MCF-7 cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
